molecular formula C8H7NOS B1347588 1,3-Benzothiazol-2-ylmethanol CAS No. 37859-42-0

1,3-Benzothiazol-2-ylmethanol

Cat. No.: B1347588
CAS No.: 37859-42-0
M. Wt: 165.21 g/mol
InChI Key: PQXMQZYDBQBWNL-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-ylmethanol is an organic compound with the chemical formula C8H7NOS. It is a white crystalline powder that is soluble in some organic solvents. This compound is widely used as an antioxidant and accelerator in the rubber industry. It also finds applications in the synthesis of dyes and intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazol-2-ylmethanol can be synthesized through the reaction of benzothiazole and formaldehyde. The specific steps include reacting benzothiazole and formaldehyde under alkaline conditions to form the desired product, which is then purified by crystallization .

Industrial Production Methods

In industrial settings, the preparation of this compound typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This method is favored due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-ylmethanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of benzothiazole-2-carboxylic acid, while reduction can yield benzothiazole-2-methanol .

Scientific Research Applications

1,3-Benzothiazol-2-ylmethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-ylmethanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: An aromatic heterocyclic compound with the chemical formula C7H5NS.

    2-Hydroxymethylbenzothiazole: A derivative of benzothiazole with a hydroxymethyl group attached to the 2-position.

Uniqueness

1,3-Benzothiazol-2-ylmethanol is unique due to its specific chemical structure, which includes a hydroxymethyl group attached to the 2-position of the benzothiazole ring. This structural feature imparts distinct chemical and physical properties to the compound, making it particularly useful as an antioxidant and accelerator in the rubber industry .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXMQZYDBQBWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296191
Record name 1,3-Benzothiazol-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37859-42-0
Record name 2-Benzothiazolemethanol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzothiazol-2-ylmethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37859-42-0
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Synthesis routes and methods

Procedure details

60 g of 2-aminothiophenol and 36.6 g of glycolic acid were heated at 130° C. in a sealed tube for 12 h. The reaction product was dissolved in ethyl acetate and dried over sodium sulfate and the solvent was concentrated under reduced pressure. The residue was crystallized from diisopropyl ether to give 55 g of the titled compound in the form of white crystals.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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